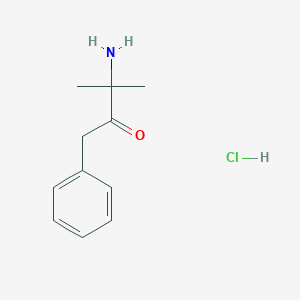
2,2,6-trimethylthiane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-trimethylthiane-3,5-dione, also known as TMTD, is a highly versatile organic compound that is widely used in a variety of scientific and industrial applications. It is a cyclic ketone that is composed of a three-membered ring containing two methyl groups and a thiane group. TMTD is a valuable chemical due to its ability to form strong bonds with other molecules, its low toxicity, and its stability at high temperatures. In
Scientific Research Applications
2,2,6-trimethylthiane-3,5-dione has a wide range of scientific research applications. It is commonly used as a catalyst in organic synthesis, as a reagent in organic chemistry, and as a polymerization initiator. 2,2,6-trimethylthiane-3,5-dione is also used as a stabilizer in the production of polyurethanes and other polymers. In addition, 2,2,6-trimethylthiane-3,5-dione has been used as a flame retardant and a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2,2,6-trimethylthiane-3,5-dione is not fully understood. However, it is believed that the compound acts as an oxidizing agent, which means that it can react with other molecules to form new compounds. It is also believed that 2,2,6-trimethylthiane-3,5-dione can act as a Lewis acid, which means that it can form strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,6-trimethylthiane-3,5-dione are not fully understood. However, it is believed that the compound can act as an antioxidant, which means that it can reduce the damage caused by free radicals. In addition, 2,2,6-trimethylthiane-3,5-dione has been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
2,2,6-trimethylthiane-3,5-dione has several advantages and limitations when used in laboratory experiments. One advantage of 2,2,6-trimethylthiane-3,5-dione is that it is relatively stable at high temperatures, which makes it suitable for use in a variety of laboratory experiments. In addition, 2,2,6-trimethylthiane-3,5-dione is not toxic and has low volatility, which makes it safe to use in laboratory experiments. However, 2,2,6-trimethylthiane-3,5-dione can react with other molecules, which can lead to the formation of unwanted side products.
Future Directions
There are several potential future directions for research into 2,2,6-trimethylthiane-3,5-dione. One potential direction is to develop new methods for synthesizing 2,2,6-trimethylthiane-3,5-dione. Another potential direction is to investigate the biochemical and physiological effects of 2,2,6-trimethylthiane-3,5-dione. In addition, researchers could investigate the potential uses of 2,2,6-trimethylthiane-3,5-dione as a flame retardant, a corrosion inhibitor, and a polymerization initiator. Finally, researchers could investigate the potential of 2,2,6-trimethylthiane-3,5-dione as an antioxidant and an anti-inflammatory agent.
Synthesis Methods
2,2,6-trimethylthiane-3,5-dione can be synthesized in a variety of ways. One common method is the reaction of 2,2,6-trimethylthiane with formaldehyde in the presence of sulfuric acid. This reaction produces a mixture of 2,2,6-trimethylthiane-3,5-dione and 2,2,6-trimethylthiane-3,5-diol. The diol can then be separated from the dione by fractional distillation. Another method of synthesizing 2,2,6-trimethylthiane-3,5-dione is the reaction of 2,2,6-trimethylthiane with formaldehyde and sodium hydroxide. This reaction produces a mixture of 2,2,6-trimethylthiane-3,5-dione and 2,2,6-trimethylthiane-3,5-diol, which can then be separated by fractional distillation.
properties
IUPAC Name |
2,2,6-trimethylthiane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c1-5-6(9)4-7(10)8(2,3)11-5/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXJEIQWJXGWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)C(S1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)


![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)

![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)



![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)



